Para-Substitution Reduces Steric Hindrance and Enhances Suzuki–Miyaura Coupling Efficiency vs. Ortho Isomer
The para-substituted target compound (CAS 179117-44-3) benefits from reduced steric hindrance at the boron-bearing carbon compared to its ortho isomer 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 188665-75-0). In palladium-catalyzed Suzuki–Miyaura cross-coupling, ortho substituents adjacent to the boronic ester group impose steric congestion that retards the transmetallation step, leading to lower coupling yields under identical conditions [1]. General literature on arylboronic ester cross-coupling demonstrates that para-substituted arylboronates consistently outperform ortho-substituted analogs in coupling efficiency with sterically demanding aryl halide partners, a phenomenon attributed to more favorable approach geometry at the palladium center [2].
| Evidence Dimension | Steric accessibility for transmetallation in Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | Para-substituted arylboronic pinacol ester: coupling yields typically 75–95% with aryl bromides under standard Pd(PPh₃)₄/K₂CO₃ conditions [2] |
| Comparator Or Baseline | Ortho-substituted arylboronic pinacol esters: coupling yields reduced to 46–85% range under comparable conditions due to steric hindrance [2] |
| Quantified Difference | Approximately 10–30 percentage point yield advantage for para vs. ortho substitution in comparable coupling reactions |
| Conditions | Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous base, 60–110 °C, aryl bromide electrophiles [2] |
Why This Matters
For procurement decisions in medicinal chemistry and process development, the para isomer's superior coupling efficiency directly translates to higher isolated yields, reduced catalyst loading requirements, and lower costs per mole of coupled product.
- [1] T. Ishiyama, M. Murata, N. Miyaura, J. Org. Chem. 1995, 60, 7508–7510. (Demonstrates reactivity trends for arylboronic esters in Suzuki coupling; ortho-substituted aryl halides and boronic esters show reduced reactivity.) View Source
- [2] N. Miyaura, A. Suzuki, Chem. Rev. 1995, 95, 2457–2483. (Comprehensive review on Suzuki–Miyaura coupling; documents steric effects of ortho substituents on coupling efficiency and general yield ranges for para- vs. ortho-substituted boron reagents.) View Source
